6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran is a synthetic organic compound known for its unique structural features and applications. This compound is characterized by its naphthopyran core, which is a fused ring system containing both naphthalene and pyran rings. The presence of four methyl groups at positions 6, 6, 9, and 9 adds to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. This intermediate can then undergo further cyclization and functionalization to yield the desired naphthopyran structure. The reaction conditions often involve the use of Lewis acids such as aluminum chloride to catalyze the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes present in the structure to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Mechanism of Action
The mechanism of action of 6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
- 8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene
- 1H-3a,7-Methanoazulene, 2,3,6,7,8,8a-hexahydro-1,4,9,9-tetramethyl
- (3aR,4R,7R)-1,4,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-3a,7-methanoazulene
Uniqueness
What sets 6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran apart from these similar compounds is its specific arrangement of methyl groups and the presence of the naphthopyran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1217-06-7 |
---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
6,6,9,9-tetramethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene |
InChI |
InChI=1S/C17H24O/c1-16(2)6-7-17(3,4)15-10-13-11-18-8-5-12(13)9-14(15)16/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
DMULSRWSJOUEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C3CCOCC3=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.